molecular formula C7H15NO B2981698 2-(5-Methyloxolan-2-yl)ethan-1-amine CAS No. 1548457-70-0

2-(5-Methyloxolan-2-yl)ethan-1-amine

Cat. No. B2981698
CAS RN: 1548457-70-0
M. Wt: 129.203
InChI Key: KIAQDWCCRZAFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5-Methyloxolan-2-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1548457-70-0 . It has a molecular weight of 129.2 and its IUPAC name is 2-(5-methyltetrahydrofuran-2-yl)ethan-1-amine .


Molecular Structure Analysis

The InChI code for “2-(5-Methyloxolan-2-yl)ethan-1-amine” is 1S/C7H15NO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(5-Methyloxolan-2-yl)ethan-1-amine” is a liquid at room temperature . Its molecular weight is 129.2 .

Scientific Research Applications

Synthesis and Structural Evaluation

Research on the synthesis and structural evaluation of compounds related to 2-(5-Methyloxolan-2-yl)ethan-1-amine, such as 1-(5-methyl-1H-indol-6-yl)ethan-1-one, involves Diels-Alder cycloaddition and acid-catalyzed cyclization processes. These compounds exhibit interesting hydrogen bonding and weak interactions, contributing to their structural stability (Kukuljan, Kranjc, & Perdih, 2016).

Polymer Functionalization for Gene Delivery

In the field of biodegradable polymers, compounds with pendant amine groups derived from similar chemical structures have shown promise. For example, polymers synthesized through ring-opening polymerization and thiol-yne chemistry demonstrated excellent cell penetration and gene delivery properties with low toxicities (Zhang et al., 2012).

Cross-Linking in Oligodeoxynucleotides

The synthesis of oligodeoxynucleotides containing modified bases, like 5-methyl-N4,N4-ethanocytosine, derived from structures akin to 2-(5-Methyloxolan-2-yl)ethan-1-amine, enables cross-linking when hybridized with complementary deoxyoligonucleotides. This finding is significant in the context of DNA research and molecular biology (Webb & Matteucci, 1986).

Synthesis of 2-Oxazolidinones

The reaction of compounds like 5-methylene-1,3-dioxolan-2-ones with various amines, similar to the structure of 2-(5-Methyloxolan-2-yl)ethan-1-amine, leads to the synthesis of 4-hydroxy-2-oxazolidinones. This synthesis plays a role in creating new heterocyclic systems, which are crucial in medicinal chemistry (Chernysheva, Bogolyubov, & Semenov, 1999).

Development of Electrophilic Reagents

Research into the development of electrophilic reagents, such as (1,3-dithiolan-2-yl)trimethylammonium iodide, which is conceptually related to 2-(5-Methyloxolan-2-yl)ethan-1-amine, explores their use in aromatic substitutions. This work contributes to synthetic chemistry, particularly in the synthesis of aldehydes (Hiratani, Nakai, & Okawara, 1973).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H227, H302, H314, and H335 . These statements indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(5-methyloxolan-2-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-2-3-7(9-6)4-5-8/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAQDWCCRZAFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(O1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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